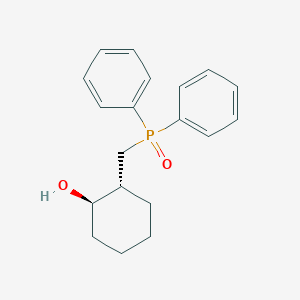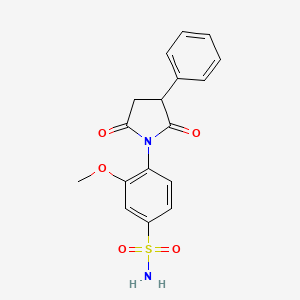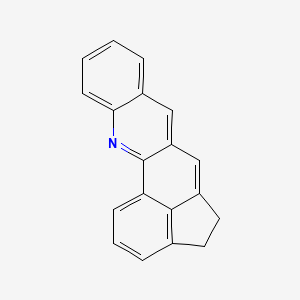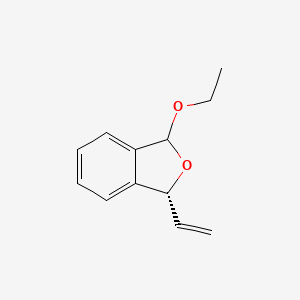
(1R)-1-ethenyl-3-ethoxy-1,3-dihydro-2-benzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-1-Ethoxy-3-vinyl-1,3-dihydroisobenzofuran is an organic compound belonging to the class of dihydroisobenzofurans. This compound is characterized by the presence of an ethoxy group and a vinyl group attached to a dihydroisobenzofuran ring system. The stereochemistry of the compound is specified by the (3R) configuration, indicating the spatial arrangement of the substituents around the chiral center at position 3.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-1-Ethoxy-3-vinyl-1,3-dihydroisobenzofuran typically involves the following steps:
Formation of the Dihydroisobenzofuran Ring: The dihydroisobenzofuran ring can be synthesized through a cyclization reaction of an appropriate precursor, such as a substituted benzaldehyde and an alkyne, under acidic or basic conditions.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.
Vinyl Group Addition: The vinyl group can be added through a Heck reaction, where an aryl halide reacts with an alkene in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of (3R)-1-Ethoxy-3-vinyl-1,3-dihydroisobenzofuran may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the ethoxy group or the vinyl group is oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group, or reduce the dihydroisobenzofuran ring to a fully saturated isobenzofuran.
Substitution: The ethoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of ethyl-substituted or fully saturated isobenzofuran derivatives.
Substitution: Formation of amine or thiol-substituted derivatives.
Applications De Recherche Scientifique
(3R)-1-Ethoxy-3-vinyl-1,3-dihydroisobenzofuran has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential lead compound for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of (3R)-1-Ethoxy-3-vinyl-1,3-dihydroisobenzofuran depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The vinyl group and the ethoxy group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
(3S)-1-Ethoxy-3-vinyl-1,3-dihydroisobenzofuran: The enantiomer of the compound with (3S) configuration.
1-Ethoxy-3-vinyl-1,3-dihydroisobenzofuran: A compound without specified stereochemistry.
1-Methoxy-3-vinyl-1,3-dihydroisobenzofuran: A similar compound with a methoxy group instead of an ethoxy group.
Uniqueness: (3R)-1-Ethoxy-3-vinyl-1,3-dihydroisobenzofuran is unique due to its specific (3R) stereochemistry, which can influence its reactivity and interactions with other molecules. The presence of both an ethoxy group and a vinyl group provides versatility in chemical reactions, making it a valuable compound in synthetic chemistry and research applications.
Propriétés
Numéro CAS |
915725-77-8 |
|---|---|
Formule moléculaire |
C12H14O2 |
Poids moléculaire |
190.24 g/mol |
Nom IUPAC |
(1R)-1-ethenyl-3-ethoxy-1,3-dihydro-2-benzofuran |
InChI |
InChI=1S/C12H14O2/c1-3-11-9-7-5-6-8-10(9)12(14-11)13-4-2/h3,5-8,11-12H,1,4H2,2H3/t11-,12?/m1/s1 |
Clé InChI |
PXZONPKILMXMAC-JHJMLUEUSA-N |
SMILES isomérique |
CCOC1C2=CC=CC=C2[C@H](O1)C=C |
SMILES canonique |
CCOC1C2=CC=CC=C2C(O1)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



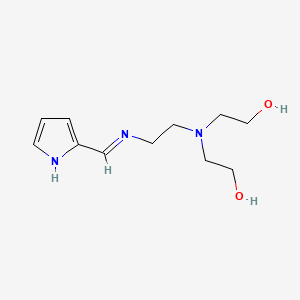

![7H-Pyrano[4,3-d]isoxazol-7-one, 3-(2,6-dichlorophenyl)-4,5-dihydro-](/img/structure/B12894704.png)
![4-{(E)-[(Furan-2-yl)methylidene]amino}-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B12894708.png)
![1-[4-(4-Methylphenyl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B12894709.png)
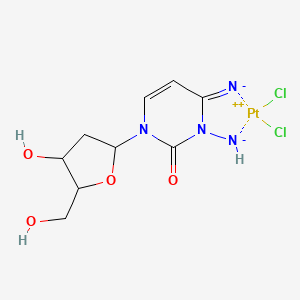
![6-Methyl-7-nitro-1H-pyrrolo[3,4-c]pyridine-3,4(2H,5H)-dione](/img/structure/B12894719.png)
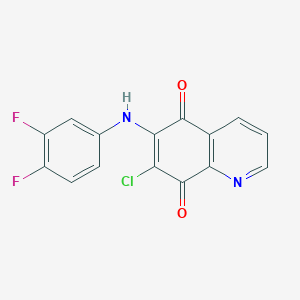
![4-(Cyclopentylamino)-1h-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B12894734.png)
